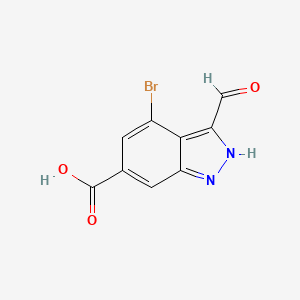

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

CAS No.: 885523-37-5

Cat. No.: VC2108792

Molecular Formula: C9H5BrN2O3

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885523-37-5 |

|---|---|

| Molecular Formula | C9H5BrN2O3 |

| Molecular Weight | 269.05 g/mol |

| IUPAC Name | 4-bromo-3-formyl-2H-indazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) |

| Standard InChI Key | IVFLTQPQOXRHQM-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O |

| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Identification

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid is characterized by specific identifiers and properties that distinguish it from related compounds. Its unique chemical identity is reflected in its CAS number (885523-37-5) and molecular formula (C9H5BrN2O3). The compound has a molecular weight of approximately 269.06 g/mol, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

Structural Features and Functional Groups

The structure of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid incorporates several key functional groups that contribute to its chemical behavior and biological activity:

-

The indazole core structure, providing a rigid bicyclic framework

-

A bromine atom at the 4-position, enhancing lipophilicity and potentially serving as a bioisostere

-

A formyl group at the 3-position, capable of participating in hydrogen bonding and chemical reactions

-

A carboxylic acid group at the 6-position, offering opportunities for additional hydrogen bonding and derivatization

These structural features work collectively to determine the compound's reactivity, solubility, and biological interactions .

Physicochemical Properties

The physicochemical properties of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid influence its behavior in biological systems and its potential applications in drug development. While specific experimental data for this compound is limited in the available sources, related indazole compounds suggest that it likely exhibits moderate solubility in organic solvents and limited water solubility due to its aromatic nature and the presence of a carboxylic acid group .

Synthesis and Reactivity

Chemical Reactivity

The functional groups present in 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid confer specific reactivity patterns that influence both its chemical behavior and biological interactions:

-

The formyl group can participate in condensation reactions, reductions, and oxidations

-

The carboxylic acid moiety enables esterification, amide formation, and decarboxylation

-

The bromine substituent allows for metal-catalyzed coupling reactions and nucleophilic aromatic substitution

-

The indazole N-H can serve as a nucleophile in alkylation reactions

These reactive sites make the compound valuable as both a biological probe and a synthetic intermediate .

Derivative Formation

The ability to generate derivatives from 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid enhances its utility in medicinal chemistry. Common derivatives include:

-

Methyl esters, such as methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (CAS: 885518-48-9)

-

Amides formed from the carboxylic acid

-

Imines or oximes derived from the formyl group

-

Products of coupling reactions utilizing the bromine substituent

These derivatives can exhibit modified physicochemical properties and biological activities, expanding the potential applications of this chemical scaffold.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques provide essential tools for confirming the structure and purity of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid. While specific spectral data for this compound is limited in the available search results, typical analytical approaches for similar compounds include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can verify the presence and positions of the formyl group, aromatic protons, and other structural features

-

Infrared (IR) spectroscopy: Can confirm the presence of carboxylic acid (1700-1725 cm-1), formyl (1680-1700 cm-1), and N-H (3300-3500 cm-1) functional groups

-

Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the indazole structure

Structural Confirmation

Confirmation of the exact structure of 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid involves multiple analytical approaches:

-

X-ray crystallography can provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement

-

2D NMR techniques (such as COSY, HSQC, and HMBC) can establish connectivity between atoms and confirm substitution patterns

-

Comparison with authentic standards and related compounds can help verify structural assignments

Comparison with Related Indazole Derivatives

Structural Analogs

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid belongs to a family of substituted indazoles with varying patterns of functional groups. Comparing this compound with structural analogs provides insights into the effects of specific substitutions on chemical and biological properties:

Electronic and Steric Effects

The specific substitution pattern in 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid creates a unique electronic and steric environment that distinguishes it from related compounds:

-

The bromine at position 4 influences the electron distribution in the indazole ring, potentially affecting interactions with biological targets

-

The formyl group at position 3 introduces both steric bulk and hydrogen bond accepting capability

-

The carboxylic acid at position 6 provides hydrogen bond donating and accepting properties, along with potential for ionization under physiological conditions

These factors collectively determine the compound's binding affinity and specificity for various biological targets.

Bioisosteric Replacements

Understanding how modifications to 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid affect activity can guide the development of bioisosteric replacements with improved properties:

-

Replacing bromine with other halogens (F, Cl, I) or groups like CF3

-

Substituting the formyl with other carbonyl groups (acetyl, propionyl)

-

Modifying the carboxylic acid to esters, amides, or tetrazoles

-

Exploring alternative heterocyclic cores that maintain key binding interactions

Such modifications can potentially enhance potency, selectivity, or pharmacokinetic properties while maintaining essential biological activity.

Research Applications and Future Directions

Current Research Applications

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid serves several roles in current research:

-

As a synthetic intermediate in the development of more complex molecules

-

As a probe for investigating structure-activity relationships in indazole-based compounds

-

As a potential lead compound for therapeutic development, particularly in areas where indazole derivatives have shown promise

-

As a building block for chemical libraries used in high-throughput screening

The versatility of this compound's structure makes it valuable across multiple research domains.

Challenges and Limitations

Despite its potential, research involving 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid faces several challenges:

-

Limited solubility in aqueous media, potentially restricting biological testing

-

Complex synthesis and purification requirements to ensure high-quality material

-

Potential reactivity of the formyl group under certain biological conditions

-

Competition with alternative chemical scaffolds that may exhibit similar or superior properties

Addressing these challenges requires interdisciplinary approaches combining medicinal chemistry, chemical biology, and pharmaceutical sciences.

Future Research Directions

Several promising avenues exist for future research involving 4-Bromo-3-formyl-1H-indazole-6-carboxylic acid:

-

Development of improved synthetic routes to facilitate larger-scale production

-

Creation of comprehensive structure-activity relationship studies to optimize biological activity

-

Investigation of specific protein targets that bind this compound with high affinity

-

Exploration of drug delivery systems to enhance bioavailability and targeting

-

Integration into fragment-based drug discovery approaches for identifying novel therapeutics

These directions could expand the utility of this compound and potentially lead to valuable therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume